Chelidonic acid monohydrate
Overview
Description
Mechanism of Action
Target of Action
Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a biogenic dicarboxylic acid . It has been found to effectively coordinate with many metal ions . The primary targets of this compound are therefore these metal ions, which play crucial roles in various biochemical processes within the body.
Mode of Action
The interaction of this compound with its targets involves the formation of coordination complexes. This is facilitated by the compound’s ability to donate protons, a property that is fundamental to understanding biochemical processes . The protonation of this compound involves three successive steps . The order of successive protonation sites is the pyridine-N, pyridinol-OH, and carboxylate oxygen atom .
Biochemical Pathways
It is known that the compound’s coordination complexes have wide applications in many fields, including biochemistry and medical chemistry . For example, gallium (III) complexes with this compound have been tested for their cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Pharmacokinetics
The compound’s protonation property is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity . These properties can significantly impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways involved. For instance, in the case of its interaction with gallium (III), the resulting complex has demonstrated cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s protonation steps are mainly driven by entropy . The first two protonation steps are exothermic, while the last step is endothermic . These steps could be influenced by environmental conditions such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
Chelidonic acid monohydrate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, where this compound acts as an inhibitor . This inhibition can affect the synthesis of gamma-aminobutyric acid, a crucial neurotransmitter. Additionally, this compound forms complexes with metal ions, such as gallium (III) and vanadium (V), which have been studied for their cytotoxic and anti-proliferative activities .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with glutamate decarboxylase can lead to altered gamma-aminobutyric acid levels, impacting neurotransmission and cellular communication . Furthermore, this compound has shown potential in modulating inflammatory responses, making it a candidate for treating conditions like intestinal inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting glutamate decarboxylase, this compound reduces the production of gamma-aminobutyric acid, thereby influencing neurotransmission . Additionally, the compound’s ability to form complexes with metal ions can lead to enzyme inhibition or activation, depending on the specific metal ion involved . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to this compound has been associated with sustained modulation of inflammatory responses and neurotransmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential, such as reducing hyperglycemia and hyperlipidemia in diabetic models . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and altered metabolic functions . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its inhibition of glutamate decarboxylase affects the gamma-aminobutyric acid synthesis pathway . Additionally, this compound’s interaction with metal ions can impact other metabolic pathways, depending on the specific metal ion involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also affects its transport and distribution, as these complexes can be taken up by cells through specific transport mechanisms .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, its interaction with glutamate decarboxylase occurs in the cytoplasm, affecting gamma-aminobutyric acid synthesis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Chelidonic acid can be synthesized through a two-step process involving diethyl oxalate and acetone . The reaction conditions typically involve the use of a base to facilitate the formation of the pyrone ring structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Chelidonic acid monohydrate undergoes several types of chemical reactions, including:
Oxidation: Chelidonic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert chelidonic acid into its reduced forms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chelidonic acid monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other compounds.
Biology: Chelidonic acid has been studied for its effects on cellular senescence and oxidative stress.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Chelidonic acid monohydrate can be compared with other similar compounds such as:
Chelidamic acid: Another γ-pyrone derivative with similar pharmacological properties.
Meconic acid: A related compound found in the same plant family with distinct chemical properties. Chelidonic acid is unique due to its specific γ-pyrone core and the presence of two carboxylic acid groups, which contribute to its diverse reactivity and biological activity.
Properties
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJAKSEIQOKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-94-7 | |
Record name | Chelidonic Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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